Benzyl (R)-3-hydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88280-53-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzyl (3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C11H14O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
VIQYYDLSPZAIJW-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Applications of Benzyl R 3 Hydroxybutanoate As a Chiral Building Block
Role in Pharmaceutical Intermediate Synthesis
The defined stereochemistry of Benzyl (B1604629) (R)-3-hydroxybutanoate makes it an important starting material for the synthesis of various pharmaceutical agents. Its chiral center is incorporated into the final active molecule, influencing its biological activity and efficacy.
Synthesis of Carbapenem (B1253116) and Penem (B1263517) Antibiotics
(R)-3-hydroxybutanoate and its derivatives are key precursors in the asymmetric synthesis of carbapenem and penem antibiotics. researchgate.netgoogle.com These β-lactam antibiotics are known for their broad-spectrum activity against bacteria. unipv.it The chiral hydroxy group in (R)-3-hydroxybutanoate is utilized to establish the correct stereochemistry of the hydroxyethyl (B10761427) side chain, a critical structural feature for the antibacterial activity of these compounds. For instance, an asymmetric synthesis of the carbapenem antibiotic (+)-PS-5 has been developed starting from ethyl (R)-3-hydroxybutanoate. acs.org The synthesis of the carbapenem core often involves the use of (3R,4R)-4-Acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, a key intermediate for which (R)-3-hydroxybutyrate derivatives can serve as a precursor. unipv.it
Development of Kinase Inhibitors
While direct synthesis of kinase inhibitors using Benzyl (R)-3-hydroxybutanoate is not extensively documented in the provided results, related chiral building blocks are crucial in this area. For example, derivatives of benzyl 2-amino-4-hydroxybutanoate have been evaluated in kinase inhibition assays. vulcanchem.com The structural motif of a hydroxylated butanoate chain is present in various kinase inhibitors, and the use of enantiomerically pure starting materials like this compound is a standard strategy to achieve the desired stereochemistry in the final drug candidate.
Preparation of Bioactive Compounds (e.g., Statins, Pheromones)
This compound and its parent compound, (R)-3-hydroxybutyric acid, are versatile starting materials for a range of bioactive molecules.
Statins: Statins are a major class of cholesterol-lowering drugs. mdpi.comjchemrev.com The synthesis of the side chain of statins like atorvastatin (B1662188) often relies on chiral synthons. vulcanchem.com For example, ethyl (R)-4-cyano-3-hydroxybutyrate is a key intermediate for the atorvastatin side chain. mdpi.comnih.gov While not a direct precursor, the structural similarity of this compound makes it a relevant chiral building block in the broader context of statin synthesis. Biocatalytic methods are often employed to produce these chiral hydroxybutanoate derivatives with high enantiomeric excess. researchgate.net
Pheromones: The (R)-enantiomer of 3-hydroxybutyrate (B1226725) is a precursor for the synthesis of certain insect pheromones. researchgate.net For instance, the synthesis of the (S)-enantiomer of 5-hydroxyhexanoic acid isopropyl ester, a pheromone component, has been achieved starting from ethyl (S)-3-hydroxybutanoate, demonstrating the utility of this class of compounds in pheromone synthesis. univ-tours.fr
Utility in Natural Product Total Synthesis
The total synthesis of complex natural products often requires the use of readily available chiral starting materials to control the stereochemistry of the final molecule. This compound serves as a valuable precursor in this regard.
Precursor for Macrolides (e.g., Elaiophylidene)
(R)-3-Hydroxybutanoate is a key chiral building block for the total synthesis of macrolides, a class of natural products with diverse biological activities. researchgate.net A notable example is the synthesis of (+)-11,11′-Di-O-methylelaiophylidene, a derivative of the macrodiolide antibiotic elaiophylin. researchgate.net In this synthesis, (R)-3-hydroxybutanoate, derived from the biopolymer PHB, was used to construct a significant portion of the complex macrocyclic structure. researchgate.net
Intermediate in Complex Molecule Construction (e.g., Tarchonanthuslactone)
The synthesis of the natural product tarchonanthuslactone, which possesses a bioactive α,β-unsaturated δ-lactone motif, has been achieved using (R)-3-hydroxybutanoate as a starting material. researchgate.netresearchgate.net Several synthetic strategies have been developed where the chiral center of (R)-3-hydroxybutanoate is used to establish the stereochemistry of key intermediates. researchgate.netncl.res.inscite.ai For example, one approach involves the conversion of methyl (R)-3-hydroxybutanoate to (R)-3-((4-methoxybenzyl)oxy)butanal, a key intermediate in the total synthesis of tarchonanthuslactone. researchgate.net
Contributions to Peptide and Peptidomimetic Chemistry
This compound serves as a valuable chiral building block in the design and synthesis of peptides and peptidomimetics. Its defined stereochemistry and the presence of both hydroxyl and carboxyl functionalities (the latter protected as a benzyl ester) allow for its incorporation into peptide backbones or as a scaffold to mimic peptide structures. This leads to the creation of novel molecules with potentially enhanced stability, receptor affinity, and biological activity compared to their natural peptide counterparts.
One significant application is the replacement of central parts of T-cell epitopes with oligomers of (R)-3-hydroxybutanoate. u-strasbg.fr In an effort to design nonpeptidic high-affinity ligands for the class I Major Histocompatibility Complex (MHC) protein HLA-B27, researchers have substituted the central portion of a viral nonapeptide with oligomers of (R)-3-hydroxybutanoate and β-homoalanine. u-strasbg.fr The synthesis involves coupling Boc-protected β-homoalanine with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) as activating agents. u-strasbg.fr Subsequent steps of deprotection and further coupling reactions allow for the construction of the desired peptide analogue. u-strasbg.fr Studies on the binding affinity of these modified peptides revealed that several analogues maintained an affinity similar to the original parent peptide, demonstrating that β-amino acids and related structures are valuable tools for creating peptidomimetics of bioactive peptides. u-strasbg.fr
The general principle involves using protected forms of (R)-3-hydroxybutanoic acid, such as the benzyl ester, as starting materials for creating these modified peptides, often referred to as pseudopeptides or peptidomimetics. core.ac.uk The (R)-3-hydroxybutanoate unit introduces a specific stereochemical constraint and alters the spacing and hydrogen-bonding pattern of the backbone compared to a standard α-amino acid residue. This modification can influence the conformational preferences of the molecule, potentially stabilizing secondary structures like helices. The backbone of poly((R)-3-hydroxybutanoate) shows a tendency to form helical conformations. ethz.ch By replacing an oxygen atom in the polymer backbone with an NH group, a structure analogous to a β-peptide is formed, which can be stabilized by hydrogen bonds. ethz.ch
The synthesis of such peptidomimetics often employs methods common in peptide chemistry, including solid-phase peptide synthesis (SPPS). ualberta.capeptide.com The benzyl ester group of this compound is compatible with Boc-based protection strategies, where it can be cleaved under strong acidic conditions or by hydrogenolysis, offering orthogonality with other protecting groups. u-strasbg.frpeptide.com
Table 1: Synthesis of a Peptidomimetic Intermediate
| Reactant 1 | Reactant 2 | Coupling Agents | Product |
|---|
This table illustrates the key coupling step in the synthesis of a nonapeptide analogue, where Boc-S-β-HAla-OH is (S)-3-((tert-butoxycarbonyl)amino)butanoic acid and Boc-S-β-HAla-R-HB-OBn is the resulting dipeptide mimic. u-strasbg.fr
Advanced Organic Transformations Utilizing the Chiral Backbone
The chiral backbone of this compound, and its simpler analogue methyl (R)-3-hydroxybutanoate, is a cornerstone in a variety of advanced organic transformations, particularly in the asymmetric synthesis of complex natural products and other bioactive molecules. The (R)-stereocenter provides a reliable starting point for building up further stereogenic centers in a controlled manner.
A key strategy involves using the (R)-3-hydroxybutanoate moiety as a chiral precursor which is then elaborated through a sequence of stereocontrolled reactions. For instance, (R)-methyl 3-hydroxybutanoate is the starting material for an efficient synthesis of the key intermediate, (R)-3-((4-methoxybenzyl)oxy)butanal, which is used in the total synthesis of the natural product tarchonanthuslactone. researchgate.net The synthesis begins with the protection of the hydroxyl group, followed by reduction of the ester to an aldehyde. This transformation preserves the original stereocenter, which dictates the stereochemistry of the final natural product. researchgate.net The principles of these transformations are directly applicable to the benzyl ester derivative.
The versatility of enantiomers of 3-hydroxybutanoate esters as chiral building blocks is widely recognized in the synthesis of bioactive compounds. researchgate.net Enzymatic methods are often employed to produce these chiral esters with high enantiomeric purity. Lipase-catalyzed reactions, such as asymmetric transesterification, can resolve racemic mixtures. rsc.org For example, while a lipase-catalyzed reaction of a β-lactone with benzyl alcohol can yield Benzyl (S)-3-hydroxybutanoate, highlighting the utility of biocatalysis in accessing these chiral synthons. rsc.org Other enzymatic processes have been developed for the large-scale production of both (R)- and (S)-enantiomers of ethyl-3-hydroxybutyrate, which are crucial chiral intermediates for the pharmaceutical industry. technion.ac.il
Table 2: Example Transformation in Natural Product Synthesis
| Starting Material | Key Transformation Steps | Intermediate Product | Target Application |
|---|
This table outlines the use of the (R)-3-hydroxybutanoate scaffold in preparing a key chiral aldehyde for natural product synthesis. researchgate.net
Mechanistic and Theoretical Investigations
Understanding Enzyme Enantioselectivity in Biocatalytic Reactions
The high enantioselectivity observed in enzyme-catalyzed reactions for the synthesis of chiral molecules like Benzyl (B1604629) (R)-3-hydroxybutanoate is a result of intricate interactions between the substrate and the enzyme's active site. This selectivity is governed by the three-dimensional structure of the enzyme, which creates a chiral environment that preferentially binds one enantiomer of a substrate or facilitates the formation of one enantiomeric product over the other.
Molecular modeling has become an indispensable tool for elucidating the structural basis of enzyme enantioselectivity. In the context of producing chiral 3-hydroxybutanoates, lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently employed. While direct molecular modeling studies specifically for Benzyl (R)-3-hydroxybutanoate are not extensively documented, insights can be drawn from studies on CALB with similar substrates.
Crystallographic and molecular modeling studies of CALB have revealed a distinct stereospecificity pocket that is crucial for its high selectivity towards secondary alcohols. nih.gov The active site of CALB consists of a catalytic triad (B1167595) (Ser105, Asp187, and His224), which is characteristic of serine hydrolases. chemrxiv.org The shape and nature of the substrate-binding pocket dictate which enantiomer of a substrate can be accommodated in a productive orientation for catalysis.
Modeling studies often focus on the tetrahedral intermediate, which is considered a good representation of the transition state in the lipase-catalyzed acylation or hydrolysis. nih.gov For a substrate to react, its alcohol or carbonyl group must be precisely positioned relative to the catalytic triad. The enantioselectivity arises from the differential stability of the transition states for the two enantiomers. One enantiomer will fit snugly into the active site, minimizing steric hindrance and maximizing favorable interactions (e.g., hydrophobic interactions, hydrogen bonds), leading to a lower activation energy for its reaction. The other enantiomer, in contrast, may experience steric clashes or be unable to achieve the optimal geometry for catalysis, resulting in a significantly higher activation energy and a much slower reaction rate.
Quantum mechanical and molecular dynamics simulations performed on CALB with various esters have shown that while the length of the alkyl chain of the substrate has a minor influence on conformational preference, the chiral conformation has a significant impact. nih.gov These computational approaches allow for the calculation of binding energies and the visualization of binding configurations for the entire reaction pathway, providing a molecular-level understanding of enantioselectivity. nih.gov
Table 1: Key Amino Acid Residues in the Active Site of Candida antarctica Lipase B (CALB) Involved in Substrate Binding and Catalysis
| Residue | Role in Catalysis/Binding |
| Ser105 | Part of the catalytic triad; acts as the nucleophile. |
| Asp187 | Part of the catalytic triad; orients the histidine residue. |
| His224 | Part of the catalytic triad; acts as a general acid/base. |
| Trp104 | Forms part of the stereospecificity pocket. |
| Thr40 | Forms part of the oxyanion hole, stabilizing the tetrahedral intermediate. |
| Gln106 | Forms part of the oxyanion hole, stabilizing the tetrahedral intermediate. |
This table is a representation based on general knowledge of CALB's active site.
The stereochemical and structural features of the substrate play a pivotal role in determining the efficiency and enantioselectivity of enzymatic reactions. In the synthesis of compounds with multiple chiral centers, such as substituted 3-hydroxybutanoates, the existing stereochemistry of the substrate can direct the formation of new stereocenters, a phenomenon known as substrate-controlled diastereoselection.
For instance, in the enzymatic reduction of a prochiral ketone like benzyl acetoacetate (B1235776) to benzyl 3-hydroxybutanoate, the enzyme's active site must accommodate the bulky benzyl group and the keto group in a specific orientation. The enzyme, often a ketoreductase or an alcohol dehydrogenase, delivers a hydride ion (from a cofactor like NADH or NADPH) to one face of the carbonyl group, leading to the formation of either the (R)- or (S)-alcohol. The inherent preference of the enzyme for one facial attack over the other is the basis of the enantioselectivity.
In cases where the substrate already contains a chiral center, the enzyme's selectivity can be influenced by this pre-existing stereochemistry. For example, in the reduction of a 2-substituted-3-oxobutanoate, the stereocenter at the C2 position can influence the stereochemical outcome of the reduction at the C3 ketone. This can lead to the preferential formation of one diastereomer over another (e.g., syn vs. anti). The enzyme and the substrate's stereochemistry work in concert, and the outcome depends on whether they are "matched" (leading to high diastereoselectivity) or "mismatched" (resulting in lower diastereoselectivity).
The size and nature of the ester group (e.g., ethyl vs. benzyl) can also affect enzymatic performance. A bulkier group like benzyl may lead to different binding orientations or affinities within the active site compared to a smaller ethyl group, potentially altering the reaction rate and enantioselectivity.
Table 2: Examples of Enzymatic Reactions Demonstrating Stereochemical Influence
| Substrate | Enzyme/Biocatalyst | Product | Key Observation |
| Racemic ethyl 3-hydroxybutyrate (B1226725) | Candida antarctica lipase B (CAL-B) | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | CAL-B selectively catalyzes the transesterification of the (R)-enantiomer. mdpi.com |
| Benzyl acetoacetate | Hansenula sp. (yeast) | Benzyl (S)-3-hydroxybutanoate | Whole-cell biocatalyst enantioselectively reduces the ketone to the (S)-alcohol with high enantiomeric excess. |
| Racemic β-butyrolactone | Candida antarctica lipase B (CAL-B) | Ethyl (R)-3-hydroxybutyrate | CAL-B selectively hydrolyzes the (S)-enantiomer, allowing for the isolation of the (R)-lactone which is then converted to the ester. mdpi.com |
Insights into Chemo- and Stereoselectivity in Asymmetric Catalysis
Asymmetric catalysis, encompassing both biocatalysis and chemocatalysis, provides powerful strategies for the synthesis of enantiomerically pure compounds like this compound. The key to these methods lies in their ability to control both chemoselectivity (which functional group reacts) and stereoselectivity (the spatial arrangement of the atoms in the product).
In the context of synthesizing this compound, a primary route is the asymmetric reduction of the corresponding β-ketoester, benzyl acetoacetate.
Chemoselectivity: The catalyst must selectively reduce the ketone functionality without affecting the ester group. Biocatalysts like ketoreductases and whole-cell systems (e.g., yeast) are highly chemoselective for carbonyl reduction. nih.gov Similarly, many chemocatalysts, such as those based on ruthenium-chiral phosphine (B1218219) complexes, exhibit excellent chemoselectivity for the hydrogenation of ketones over esters.
Stereoselectivity: This is the most critical aspect for producing the desired (R)-enantiomer.
In Biocatalysis: The stereoselectivity is dictated by the enzyme's active site, as discussed in section 4.1. The choice of microorganism or isolated enzyme is crucial, as different biocatalysts can exhibit opposite enantiopreferences. For example, while some yeasts reduce acetoacetate derivatives to the (S)-alcohol, others can be found or engineered to produce the (R)-enantiomer.
In Chemocatalysis: Asymmetric hydrogenation using chiral metal complexes is a widely used method. The stereochemical outcome is determined by the interaction between the substrate and the chiral ligand coordinated to the metal center. The mechanism often involves the formation of a catalyst-substrate adduct. The steric and electronic properties of the chiral ligand create a chiral environment around the metal, forcing the substrate to bind in a specific orientation. This preferred binding mode leads to the delivery of hydrogen to one face of the double bond (in the case of C=C hydrogenation) or carbonyl group, resulting in a high enantiomeric excess of one enantiomer. The elucidation of these mechanisms has shown that the stereoselectivity is often determined by the higher reactivity of a minor, more sterically crowded diastereomeric intermediate, rather than the most stable, major intermediate. nih.gov
The choice between a biocatalytic and a chemocatalytic approach often depends on factors such as substrate scope, catalyst availability and cost, reaction conditions (biocatalysis typically occurs in milder, aqueous conditions), and scalability. Both methodologies offer powerful tools for achieving high chemo- and stereoselectivity in the synthesis of this compound.
Research on Polymeric Derivatives and Oligomers
Oligo((R)-3-hydroxybutanoates) (OHB) Synthesis and Structural Studies
The synthesis of oligo((R)-3-hydroxybutanoates) (OHB) has been a significant area of research, with various methods developed to control chain length and structure. acs.orgnih.gov One approach involves the degradation of high-molecular-weight poly[(R)-3-hydroxybutyrate] (P(3-HB)) using reagents like lithium hexamethyldisilazanide (LHMDS) at low temperatures, which results in a mixture of oligomers with specific size distributions, such as 15-, 30-, and 45-mers. researchgate.net Another method is the heating of P(3-HB) in neat triethylamine. researchgate.net
A more controlled approach is the exponential segment-coupling strategy, which allows for the synthesis of linear OHB derivatives with up to 96 repeating units. researchgate.net These well-defined oligomers are crucial for calibrating analytical techniques like size-exclusion chromatography and for studying the physical properties of P(3-HB). researchgate.net
Structural investigations of these synthetic OHBs have provided valuable insights into their solid-state conformations. researchgate.net Techniques such as transmission electron microscopy (TEM), small-angle X-ray scattering (SAXS), and wide-angle X-ray scattering (WAXS) have been employed. researchgate.net These studies have revealed that OHBs have a strong tendency to form lamellar crystallites. researchgate.net For instance, 8-mer, 16-mer, and 32-mer OHBs form lamellar crystallites with thicknesses of approximately 26 Å, 52 Å, and 53 Å, respectively. researchgate.net The similar thickness of the 16-mer and 32-mer crystallites suggests that the 32-mer folds back on itself in a tight "hair-pin" conformation. researchgate.net This folding behavior is also observed in high-molecular-weight P(3-HB), which forms lamellar crystallites with a thickness of about 50–65 Å. researchgate.net
The synthesis of OHBs with specific labels, such as amino acids, carbohydrates, coumarin, and biotin, has also been achieved. researcher.life This is typically done by coupling the desired molecule to the hydroxy terminus of OHB benzyl (B1604629) esters. researcher.life Furthermore, the synthesis of linear and cyclic OHBs containing specific sequences of (R) and (S) configurations has been accomplished, allowing for detailed studies on the stereoselectivity of PHB depolymerases. acs.org These studies have shown that the enzyme from Alcaligenes faecalis T1 is an endo-esterase that requires a binding site of at least three hydroxybutyrate units for cleavage to occur, with the central two units needing to be in the (R) configuration for maximum activity. acs.org
| Oligomer Size | Synthesis Method | Lamellar Crystallite Thickness (Å) | Key Finding |
|---|---|---|---|
| 8-mer | Exponential Segment-Coupling | ~26 | Forms lamellar crystallites. researchgate.net |
| 16-mer | Exponential Segment-Coupling | ~52 | Forms lamellar crystallites. researchgate.net |
| 32-mer | Exponential Segment-Coupling | ~53 | Adopts a folded "hair-pin" conformation. researchgate.net |
| Up to 96-mer | Exponential Segment-Coupling | Not specified | Used for analytical calibration. researchgate.net |
| 15-, 30-, 45-mers | Degradation of P(3-HB) with LHMDS | Not specified | Produces mixtures with sharp size distributions. researchgate.net |
Functionalization and Derivatization of Poly[(R)-3-hydroxybutyrate] (PHB)
The functionalization and derivatization of poly[(R)-3-hydroxybutyrate] (PHB) are key strategies to modify its properties and expand its applications. nih.gov These modifications can improve characteristics such as brittleness, thermal stability, and miscibility with other polymers. mdpi.comresearchgate.net
One common method is graft copolymerization, where other polymer chains are attached to the PHB backbone. researchgate.net For instance, maleic anhydride (B1165640) (MA) has been grafted onto PHB and its copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) through reactive extrusion. acs.orgscielo.br This process, often initiated by a free-radical initiator like dicumyl peroxide (DCP) or 2,5-dimethyl-2,5-di(tert-butylperoxy)-hexane, introduces anhydride groups onto the polymer chain. scielo.bracs.orgepa.gov The presence of these bulky groups disrupts the regularity of the PHB chains, leading to a decrease in spherulite size and, consequently, reduced brittleness. epa.gov The degree of grafting can be controlled by adjusting the concentrations of the monomer and initiator. acs.orgepa.gov However, higher initiator concentrations can sometimes lead to termination reactions, reducing the grafting percentage. acs.org The grafting of MA onto PHBV has been shown to increase the crystallization temperature and the degree of crystallinity, although it can also lead to a reduction in molecular weight due to chain scission. scielo.br
Grafting can also be used to create biocomposites with improved properties. researchgate.net For example, PHB and PHBV have been grafted onto chitosan, a naturally occurring polysaccharide. researchgate.netmdpi.com The resulting graft copolymers exhibit varying solubilities depending on the degree of grafting and have potential applications in tissue engineering and drug delivery systems. researchgate.net Similarly, grafting PHBV onto cellulose (B213188) has been achieved through reactive extrusion, with the grafted copolymer acting as a coupling agent at the interface between the hydrophilic cellulose and the hydrophobic PHBV matrix. mdpi.com
Another approach to functionalization is through end-group modification. rsc.org Genetically engineered PHB synthase fused with a polyhistidine tag has been used to synthesize end-functionalized PHB, which can then be used for solid surface modification. rsc.org Additionally, hydroxy-terminated PHAs can be produced via transesterification of PHBV, and these functionalized polymers can serve as macro-chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization to create block copolymers. researchgate.net
The functionalization of PHB can also be achieved using biological molecules. The PHA-binding domain of the Pseudomonas putida PhaF phasin (B1169946) (BioF) has been used as an affinity tag to immobilize recombinant proteins onto PHB particles. nih.gov This creates bioactive materials where the protein-biopolymer interaction is strong and stable over a wide range of conditions. nih.gov
| Modification Method | Reagents/System | Key Outcome | Reference |
|---|---|---|---|
| Grafting with Maleic Anhydride | Reactive extrusion, free-radical initiator | Reduced brittleness, altered crystallinity | acs.orgscielo.brepa.gov |
| Grafting onto Chitosan | Condensation reaction | Creates biocompatible copolymers | researchgate.netmdpi.com |
| Grafting onto Cellulose | Reactive extrusion with DCP | Improved interfacial adhesion in composites | mdpi.com |
| End-group Functionalization | Genetically engineered PHB synthase | Enables solid surface modification | rsc.org |
| Protein Immobilization | BioF affinity tag | Creates stable bioactive materials | nih.gov |
Ring-Opening Polymerization for Optically Pure Poly[(R)-3HB]
The synthesis of optically pure poly[(R)-3-hydroxybutyrate] (P[(R)-3HB]) through chemical methods is a significant goal, as it offers an alternative to bacterial production with potentially better control over polymer properties. nih.govd-nb.info The most promising chemical route is the ring-opening polymerization (ROP) of β-butyrolactone (β-BL). nih.govmdpi.com
A variety of catalyst systems have been developed for the ROP of β-BL, with a focus on achieving high stereoselectivity to produce isotactic P[(R)-3HB]. nih.govresearchgate.net Zinc-based catalysts, such as single-site β-diiminate zinc alkoxide initiators, have shown high activity under mild conditions, leading to living polymerization with narrow polydispersity indices. nih.gov These catalysts operate through a coordination-insertion mechanism. nih.gov Dinuclear indium catalysts have also demonstrated high activity and control, enabling the synthesis of block copolymers and immortal polymerization in the presence of a chain transfer agent. rsc.org
Significant progress has been made using yttrium-based catalysts. nih.govmdpi.com Catalyst systems based on Y[N(SiHMe₂)₂]₃(THF)₂ and salan-type pro-ligands have achieved highly isoselective ROP of racemic β-BL, resulting in isotactic PHB with record productivity and high isoselectivity. nih.gov The resulting chemically synthesized PHB exhibits improved material properties compared to its bacterially produced counterpart, including a lower melting temperature and significantly reduced brittleness. nih.gov
Another innovative approach involves the ROP of a racemic cyclic diolide (rac-DL) derived from bio-sourced succinate. nih.govd-nb.info Using stereoselective racemic catalysts, this method can produce P3HB with perfect isotacticity, a high melting temperature, and high molecular weight. d-nb.info Furthermore, employing enantiomeric catalysts allows for kinetic resolution polymerization, yielding enantiopure (R,R)-DL and (S,S)-DL, along with the corresponding highly isotactic poly[(R)-3HB] and poly[(S)-3HB]. nih.govresearchgate.net
The stereochemistry of the ROP of β-BL is crucial. For example, using a phosphazene base as a catalyst, the ROP of (S)-β-BL proceeds with stereo-inversion to yield P[(R)-3HB] with high isotacticity, analogous to the natural polymer. researchgate.net This demonstrates the ability to control the stereochemistry of the final polymer by selecting the appropriate monomer enantiomer and catalyst system. researchgate.net
Enzyme-catalyzed ROP of β-BL has also been explored using PHB depolymerase as a catalyst. oup.com Studies have shown that the depolymerase lacking a substrate-binding domain exhibits better catalytic activity for the polymerization. oup.com
| Catalyst System | Monomer | Key Features of Resulting Polymer | Reference |
|---|---|---|---|
| β-diiminate zinc alkoxide | β-butyrolactone | Living polymerization, narrow PDI | nih.gov |
| Dinuclear indium complex | β-butyrolactone | High activity, controlled polymerization, block copolymers | rsc.org |
| Y[N(SiHMe₂)₂]₃(THF)₂ with salan-type pro-ligands | racemic β-butyrolactone | Highly isotactic, high productivity, improved material properties | nih.gov |
| Chiral yttrium silylamido complex | racemic cyclic diolide (rac-DL) | Perfectly isotactic, high melting temperature, high molecular weight | d-nb.info |
| Phosphazene base | (S)-β-butyrolactone | Highly isotactic P[(R)-3HB] via stereo-inversion | researchgate.net |
| PHB depolymerase | (R,S)-β-butyrolactone | Enzyme-catalyzed polymerization | oup.com |
Analytical Methodologies for Characterization and Enantiopurity Assessment
Chromatographic Techniques for Enantiomeric Separation and Purity Determination
Chromatographic methods are essential for separating the (R) and (S)-enantiomers of benzyl (B1604629) 3-hydroxybutanoate and quantifying the enantiomeric excess (ee) of the desired (R)-enantiomer.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For benzyl (R)-3-hydroxybutanoate and related compounds, cyclodextrin-based CSPs are particularly effective. gcms.czhplc.sk These are cyclic oligosaccharides that can form inclusion complexes with the enantiomers, leading to differential retention times.
The choice of the specific cyclodextrin (B1172386) derivative and the operational parameters are crucial for achieving baseline separation.
Table 1: Typical Chiral GC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Column | Capillary column coated with a derivatized cyclodextrin stationary phase (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, ramped to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantioselective analysis of a broad range of compounds, including this compound. This technique often utilizes chiral stationary phases that are based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, coated on a silica (B1680970) support. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral stationary phase. nih.gov
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.netscirp.org
Table 2: Illustrative Chiral HPLC Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the structural confirmation of this compound. jmchemsci.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern. gcms.czscholarsresearchlibrary.com
The electron ionization (EI) mass spectrum of benzyl 3-hydroxybutanoate would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Table 3: Expected GC-MS Fragmentation Data
| m/z (relative intensity, %) | Proposed Fragment Ion |
| 194 | [M]+• (Molecular Ion) |
| 107 | [C7H7O]+ |
| 91 | [C7H7]+ (Tropylium ion) |
| 45 | [C2H5O]+ |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgrsc.org
The ¹H-NMR spectrum will show distinct signals for each type of proton in the molecule, with their chemical shifts, integration values, and splitting patterns providing information about their chemical environment and neighboring protons. hmdb.ca
Table 4: Predicted ¹H-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzyl protons (-CH₂-Ph) |
| ~4.20 | m | 1H | Methine proton (-CH(OH)-) |
| ~2.50 | d | 2H | Methylene protons (-CH₂-COO-) |
| ~1.25 | d | 3H | Methyl protons (-CH₃) |
The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. hmdb.cadocbrown.info
Table 5: Predicted ¹³C-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Ester carbonyl carbon (C=O) |
| ~136 | Aromatic quaternary carbon |
| ~128.5 | Aromatic CH carbons |
| ~128.0 | Aromatic CH carbons |
| ~66.5 | Benzyl carbon (-CH₂-Ph) |
| ~64.5 | Methine carbon (-CH(OH)-) |
| ~43.0 | Methylene carbon (-CH₂-COO-) |
| ~22.5 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. reddit.comchegg.comnist.govnist.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, ester carbonyl, and aromatic functionalities.
Table 6: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~3030 | C-H stretch (aromatic) |
| ~2970 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester carbonyl) |
| ~1600, ~1495 | C=C stretch (aromatic ring) |
| ~1180 | C-O stretch (ester) |
Table of Compounds
Optical Methods for Enantiomeric Excess Determination
Specific rotation is a fundamental property of chiral molecules and is a widely used method for assessing the enantiomeric purity of a sample. It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific concentration and path length. The value and sign (positive or negative) of the specific rotation are characteristic of a particular enantiomer.
For this compound, a measured specific rotation that is significantly different from zero confirms the presence of a non-racemic mixture. The enantiomeric excess (% ee) can be estimated by comparing the measured specific rotation of the sample to the specific rotation of the enantiomerically pure compound, if known. While the specific rotation for this compound is not widely reported, data for analogous (R)-3-hydroxybutanoate esters provide an expected trend. For instance, Ethyl (R)-3-hydroxybutyrate has a reported specific rotation of -45.5° (c=1, CHCl₃) fishersci.com. and Methyl (R)-3-hydroxybutanoate has a reported value of -47.6° (c=1.0, CHCl₃) orgsyn.org. It is anticipated that this compound would also exhibit a negative specific rotation.
Table 2: Reported Specific Rotation of Analogous (R)-3-Hydroxybutanoate Esters
| Compound | Specific Rotation ([α]D) | Conditions |
| Ethyl (R)-3-hydroxybutyrate | -45.5° | c=1, CHCl₃, 20°C |
| Methyl (R)-3-hydroxybutanoate | -47.6° | c=1.0, CHCl₃, RT |
Note: These values are for analogous compounds and serve as an estimation for the expected optical rotation of this compound.
Other Preparative and Analytical Techniques
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, assess the purity of a compound, and determine appropriate solvent systems for column chromatography. In the context of this compound synthesis, TLC can be used to track the conversion of starting materials to the final product.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an organic solvent or mixture of solvents). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.
For this compound, a moderately polar compound, a suitable mobile phase would typically consist of a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The Rf value can be adjusted by varying the ratio of these solvents. Visualization of the spots on the TLC plate is often achieved using a UV lamp (as the benzyl group is UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412).
Table 3: General TLC Parameters for Benzyl Ester Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane/Ethyl Acetate or Diethyl Ether mixtures |
| Visualization | UV light (254 nm), Potassium permanganate stain |
| Expected Rf Range | 0.2 - 0.8 (adjustable with solvent polarity) |
Note: The optimal solvent system and resulting Rf value must be determined experimentally.
In biocatalytic syntheses of this compound, where enzymes such as ketoreductases or lipases are employed, it is crucial to assess the purity of the enzyme preparation. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common method for this purpose.
SDS-PAGE separates proteins based on their molecular weight. The protein sample is first denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio. When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.
By running the enzyme sample alongside a set of protein molecular weight standards (a protein ladder), the molecular weight of the enzyme can be estimated, and the presence of any contaminating proteins can be detected. A highly pure enzyme preparation will show a single, prominent band at the expected molecular weight, while a less pure sample will exhibit multiple bands. This analysis ensures that the observed catalytic activity is attributable to the desired enzyme and not to other enzymes present in the preparation.
Table 4: Components of SDS-PAGE for Enzyme Purity Analysis
| Component | Function |
| Polyacrylamide Gel | Sieving matrix for protein separation. |
| Sodium Dodecyl Sulfate (SDS) | Denatures proteins and provides a uniform negative charge. |
| Protein Molecular Weight Standards | A mixture of proteins with known molecular weights for comparison. |
| Staining Dye (e.g., Coomassie Blue) | Visualizes the separated protein bands in the gel. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
